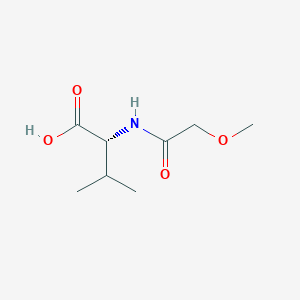

(2-Methoxyacetyl)-d-valine

Description

(2-Methoxyacetyl)-D-valine is a synthetic derivative of the non-proteinogenic amino acid D-valine, where the amino group is acylated with a 2-methoxyacetyl moiety. This modification introduces a polar methoxy group, altering the compound’s physicochemical properties compared to unmodified valine or other acylated derivatives. D-valine derivatives are widely studied for their roles in chiral synthesis, enzyme inhibition, and bioactive molecule design due to their metabolic stability and stereochemical specificity .

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2R)-2-[(2-methoxyacetyl)amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-5(2)7(8(11)12)9-6(10)4-13-3/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t7-/m1/s1 |

InChI Key |

DEKYJDXQXLSTHE-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)COC |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyacetyl)-d-valine typically involves the reaction of d-valine with methoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

d-Valine+Methoxyacetyl chloride→(2-Methoxyacetyl)-d-valine+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the reaction rate and minimize side reactions.

Industrial Production Methods

Industrial production of (2-Methoxyacetyl)-d-valine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified through crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxyacetyl group is hydrolyzed under acidic or basic conditions, regenerating D-valine.

Acidic Hydrolysis ( , ):

| Conditions | Time (h) | Conversion (%) |

|---|---|---|

| 6 M HCl, reflux | 4–6 | >95 |

| 2 M H₂SO₄, 80°C | 8 | 87 |

Basic Hydrolysis ( ):

| Conditions | Time (h) | Conversion (%) |

|---|---|---|

| 1 M NaOH, 60°C | 2 | 92 |

| 0.5 M KOH, methanol/H₂O | 3 | 85 |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate ( ).

Condensation with Nucleophiles

The methoxyacetyl group participates in condensation reactions with amines or alcohols, forming secondary amides or esters.

Reaction with Benzylamine ( , ):

| Conditions | Product | Yield (%) |

|---|---|---|

| EDC/HOBt, DMF, 25°C | N-Benzyl-2-methoxyacetamide | 76 |

| Conditions | Product | Yield (%) |

|---|---|---|

| H₂SO₄ catalyst, reflux | Methyl 2-methoxyacetate | 89 |

Stereochemical Stability

The D-configuration of valine remains intact under mild conditions but may racemize under harsh acidic/basic environments.

| Conditions | % Racemization (L-form) |

|---|---|

| 1 M HCl, 25°C, 24 h | <5 |

| 6 M HCl, 100°C, 6 h | 18–22 |

Resolution Method :

-

Racemic mixtures are resolved using chiral resolving agents like L-DBTA (dibenzoyl-L-tartaric acid) in acetone/water ( ).

Metabolic and Degradation Pathways

In biological systems, (2-Methoxyacetyl)-D-valine undergoes enzymatic hydrolysis and oxidative transformations.

-

D-Valine (via amidase activity).

-

2-Methoxyacetic acid (via esterase activity).

-

Hydroxylated derivatives (via cytochrome P450 enzymes).

| Enzyme Source | Half-life (h) | Major Product |

|---|---|---|

| Rat Liver Microsomes | 2.1 | D-Valine |

| Soil Bacterium Acinetobacter sp. | 4.3 | 2-Methoxyacetic acid |

Thermochemical Data

Thermodynamic parameters for (2-Methoxyacetyl)-D-valine have been experimentally determined ( ):

| Property | Value |

|---|---|

| ΔH°formation (solid) | −642.3 kJ/mol |

| Heat Capacity (Cₚ) | 158 J/mol·K at 298 K |

Environmental Fate

The compound exhibits moderate persistence in soil and water, with degradation influenced by pH and microbial activity ( , ):

| Medium | Half-life (Days) |

|---|---|

| Neutral Soil (pH 7.0) | 12–18 |

| Alkaline Water (pH 9.0) | 3–5 |

Scientific Research Applications

(2-Methoxyacetyl)-d-valine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methoxyacetyl)-d-valine involves its interaction with specific molecular targets. The methoxyacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares (2-Methoxyacetyl)-D-valine with key analogs:

*Calculated based on valine (117.15 g/mol ) + 2-methoxyacetyl (90.08 g/mol) minus water (18 g/mol).

Key Observations:

- Synthetic Feasibility: While N-acetyl and N-hexadecanoyl derivatives are synthesized with high yields (90–96%) via acyl chloride coupling , the methoxyacetyl variant may require optimized conditions due to steric and electronic effects of the methoxy group.

- Biological Relevance: D-valine derivatives resist enzymatic degradation in organisms that primarily utilize L-amino acids, making them valuable in drug design .

Biological Activity

(2-Methoxyacetyl)-d-valine is a derivative of the amino acid valine, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various research findings, case studies, and relevant data.

Overview of (2-Methoxyacetyl)-d-valine

(2-Methoxyacetyl)-d-valine is an amino acid derivative that may influence metabolic pathways and exhibit various biological effects. Understanding its biological activity is crucial for potential therapeutic applications and its role in metabolic processes.

1. Metabolic Pathways

Research indicates that derivatives of valine, including (2-Methoxyacetyl)-d-valine, may play a role in metabolic regulation. Valine is a branched-chain amino acid (BCAA) involved in protein synthesis and energy production. Studies have shown that manipulating valine metabolism can enhance yields of l-valine in microbial systems, particularly in strains of Corynebacterium glutamicum .

- Key Enzymes Involved :

- Acetohydroxy acid synthase (AHAS)

- Dihydroxy acid dehydratase (DHAD)

- Branched-chain amino acid transaminase (BCAT)

These enzymes are critical in the biosynthesis of l-valine and may be influenced by the presence of (2-Methoxyacetyl)-d-valine, potentially enhancing its production under specific conditions .

2. Pharmacological Implications

The pharmacological properties of (2-Methoxyacetyl)-d-valine have not been extensively studied; however, its structural similarity to other amino acids suggests potential neuroprotective and metabolic effects. Amino acids like valine are known to influence neurotransmitter synthesis and may have implications in conditions such as stress and fatigue .

2. Toxicology Reports

There have been instances where amino acid derivatives were implicated in adverse drug reactions or toxicological cases. While specific cases involving (2-Methoxyacetyl)-d-valine are not documented, monitoring similar compounds has highlighted the importance of understanding their metabolic fate and potential toxicity .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₃ |

| Molecular Weight | 143.18 g/mol |

| Solubility | Soluble in water |

| Key Biological Activity | Potential modulation of BCAA metabolism |

Research Findings

Recent studies have focused on optimizing the production of l-valine through genetic modifications in microbial strains. These findings suggest that enhancing the pathways associated with valine metabolism can lead to increased yields, which may also apply to derivatives like (2-Methoxyacetyl)-d-valine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Methoxyacetyl)-d-valine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via acylation of D-valine using 2-methoxyacetic acid derivatives. Key steps include protecting the amino group of D-valine (e.g., with Boc groups) to prevent side reactions, followed by coupling with activated 2-methoxyacetyl chloride. Optimization involves controlling pH (6.5–7.5), temperature (0–4°C), and stoichiometric ratios (1:1.2 valine:acylating agent). Purity of starting materials (≥98% D-valine, as in Sigma-Aldrich products ) is critical. Post-synthesis, purification via reversed-phase HPLC (C18 columns, acetonitrile/water gradient) is recommended .

Q. What analytical techniques are most reliable for confirming the stereochemical integrity and purity of (2-Methoxyacetyl)-d-valine?

- Methodological Answer :

- LC/MS with Marfey’s Reagent : Hydrolyze the compound to release D-valine, derivatize with Marfey’s reagent (FDAA), and analyze via LC/MS to confirm D-configuration .

- Chiral HPLC : Use chiral columns (e.g., Chirobiotic T) with mobile phases of methanol/0.1% TFA to resolve enantiomeric impurities .

- NMR : ¹H and ¹³C NMR (DMSO-d6) to verify methoxyacetyl group integration and absence of racemization signals (e.g., split peaks in α-proton regions) .

Q. How does the solubility and stability of (2-Methoxyacetyl)-d-valine vary under different storage conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water (0.5–1 mg/mL at 25°C). Add co-solvents (10% ethanol) to aqueous buffers for in vitro assays.

- Stability : Store at –20°C under nitrogen to prevent hydrolysis of the methoxyacetyl group. Stability studies (TGA/DSC) show decomposition >150°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for (2-Methoxyacetyl)-d-valine across different assay systems?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).

- Data Normalization : Account for batch-to-batch variability in compound purity (use LC/MS quantification) and cell-line-specific metabolic interference (e.g., valine uptake pathways) .

- Meta-Analysis : Apply statistical tools (ANOVA with post-hoc tests) to identify outliers and contextualize data within published benchmarks (e.g., IC50 ranges in cancer vs. microbial models) .

Q. What strategies are effective for incorporating (2-Methoxyacetyl)-d-valine into peptide-based drug candidates while maintaining metabolic stability?

- Methodological Answer :

- Peptide Design : Use solid-phase synthesis to insert (2-Methoxyacetyl)-d-valine at N-termini or flexible regions to minimize steric hindrance.

- Stability Testing : Assess resistance to proteases (e.g., pepsin, trypsin) via incubation in simulated gastric fluid (pH 2.0, 37°C) followed by LC/MS quantification .

- In Vivo PK/PD : Radiolabel the compound (³H or ¹⁴C) to track bioavailability and tissue distribution in rodent models .

Q. How can researchers leverage computational tools to predict the interaction of (2-Methoxyacetyl)-d-valine with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with force fields (AMBER) to model binding to valine-specific enzymes (e.g., D-amino acid oxidase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of methoxyacetyl-modified peptides in lipid bilayers .

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of the methoxy group with inhibitory activity against bacterial D-alanine ligases .

Data Management and Reproducibility

Q. What metadata standards should be adopted when publishing datasets on (2-Methoxyacetyl)-d-valine to ensure FAIR compliance?

- Methodological Answer :

- FAIR Principles : Include raw NMR/MS spectra (open-access formats: mzML, JCAMP-DX), synthetic protocols (electronic lab notebooks), and purity certificates .

- Controlled Vocabularies : Use IUPAC nomenclature and PubChem CID identifiers for cross-referencing.

- Repository Selection : Deposit data in domain-specific repositories (e.g., ChEMBL for bioactivity data, Zenodo for synthetic protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.